Boc-D-Gln-ONp
CAS No.: 74086-23-0
Cat. No.: VC21543742
Molecular Formula: C16H21N3O7
Molecular Weight: 367,35 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 74086-23-0 |
---|---|
Molecular Formula | C16H21N3O7 |
Molecular Weight | 367,35 g/mole |
IUPAC Name | (4-nitrophenyl) (2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
Standard InChI | InChI=1S/C16H21N3O7/c1-16(2,3)26-15(22)18-12(8-9-13(17)20)14(21)25-11-6-4-10(5-7-11)19(23)24/h4-7,12H,8-9H2,1-3H3,(H2,17,20)(H,18,22)/t12-/m1/s1 |
Standard InChI Key | HJMMCTZLXOVMFB-GFCCVEGCSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES | CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Chemical Identity and Structural Characteristics
Nomenclature and Identification
Boc-D-Gln-ONp is officially known by the IUPAC name (4-nitrophenyl) (2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate . The compound is also referred to as N-alpha-t-Butyloxycarbonyl-D-glutamine p-nitrophenyl ester or t-Butyloxycarbonyl-D-glutamine p-nitrophenyl ester in scientific literature . It is distinctively identified by CAS registry number 74086-23-0, which distinguishes it from its L-enantiomer counterpart (Boc-Gln-ONp, CAS 15387-45-8) .
The compound's structure consists of three key components: the D-glutamine amino acid core with (2R) stereochemistry, the Boc protecting group on the alpha-amino function, and the p-nitrophenyl ester activating group on the carboxyl terminus. The side chain amide group of glutamine remains unprotected in this derivative, allowing for direct incorporation into peptide sequences without additional deprotection steps for this functional group.
Physical and Chemical Properties
The physical and chemical properties of Boc-D-Gln-ONp are essential for understanding its behavior in peptide synthesis applications. Table 1 summarizes these key properties.
Table 1: Physical and Chemical Properties of Boc-D-Gln-ONp
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₂₁N₃O₇ | |
Molecular Weight | 367.35 g/mol | |
Physical State | Solid | |
Predicted Density | 1.291±0.06 g/cm³ | |
Predicted Boiling Point | 617.5±55.0 °C | |
Predicted pKa | 10.70±0.46 | |
InChI | InChI=1S/C16H21N3O7/c1-16(2,3)26-15(22)18-12(8-9-13(17)20)14(21)25-11-6-4-10(5-7-11)19(23)24/h4-7,12H,8-9H2,1-3H3,(H2,17,20)(H,18,22)/t12-/m1/s1 | |
InChI Key | HJMMCTZLXOVMFB-GFCCVEGCSA-N | |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)N+[O-] |
The chemical structure confers specific reactivity patterns important for its function in peptide synthesis. The Boc group provides temporary protection of the alpha-amino group under basic and nucleophilic conditions but can be selectively cleaved under acidic conditions. The p-nitrophenyl ester significantly activates the carboxyl group toward nucleophilic attack, making it readily reactive with free amino groups to form peptide bonds without requiring additional coupling reagents.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Boc-D-Gln-ONp typically follows a two-step process starting from D-glutamine. According to the literature, "Boc-D-Gln-ONp is synthesized through the reaction of D-glutamine with di-tert-butyl dicarbonate (Boc₂O) to protect the amino group, followed by esterification with 4-nitrophenol". This synthetic approach ensures preservation of the D-configuration while introducing the necessary protecting and activating groups.
The general synthetic pathway can be outlined as:
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Protection of D-glutamine with Boc₂O to form Boc-D-Gln-OH
-
Activation of the carboxyl group and esterification with p-nitrophenol to yield Boc-D-Gln-ONp
This compound represents an important building block in the broader context of peptide synthesis reagents, where various protected and activated amino acid derivatives are employed depending on the specific synthesis strategy and target peptide sequence.
Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
---|---|---|---|
1 mM | 2.7222 mL | 13.611 mL | 27.222 mL |
5 mM | 0.5444 mL | 2.7222 mL | 5.4444 mL |
10 mM | 0.2722 mL | 1.3611 mL | 2.7222 mL |
For optimal stability, prepared solutions should be stored in separate aliquots to avoid degradation from repeated freezing and thawing. Solutions stored at -80°C can maintain integrity for up to 6 months, while those at -20°C should be used within 1 month . These precautions help ensure the compound's reactivity is preserved for peptide synthesis applications.
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis
Boc-D-Gln-ONp serves as a key building block in peptide synthesis, particularly for incorporating D-glutamine residues into peptide sequences. Its primary application is in solid-phase peptide synthesis (SPPS) using Boc chemistry strategies, where amino acids are sequentially added to a growing peptide chain anchored to a solid support .
The p-nitrophenyl ester activation of Boc-D-Gln-ONp provides several advantages in peptide synthesis:
-
Direct coupling without additional activating reagents
-
High reactivity toward amino nucleophiles
-
Easy monitoring of reaction progress (release of yellow p-nitrophenol)
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Good coupling efficiency even with sterically hindered amino acid residues
These properties make Boc-D-Gln-ONp particularly valuable when incorporating D-amino acids into peptide sequences where maintaining stereochemical integrity is crucial.
Segment Condensation and Thioester Formation
Beyond standard SPPS, Boc-D-Gln-ONp has applications in more specialized peptide synthesis strategies. Research has demonstrated its utility in segment condensation approaches, where larger peptides are synthesized by joining smaller, protected peptide fragments. As noted in source , "The synthesis of a chitobiosylated peptide thioester by the t-butoxycarbonyl (Boc) strategy is demonstrated," illustrating how Boc chemistry can be applied to complex peptide synthesis challenges.
The active ester characteristics of Boc-D-Gln-ONp make it suitable for incorporation into peptide segments that will later be joined through various ligation strategies. Additionally, research findings indicate that p-nitrophenyl esters of protected amino acids can be used in the preparation of peptide thioesters, which are crucial intermediates for native chemical ligation and related techniques .
Significance of D-Amino Acids in Peptides
Conformational and Stability Considerations
The incorporation of D-glutamine into peptide sequences can significantly alter their biological activity profiles. Studies referenced in the search results indicate that D-amino acid substitutions can lead to modifications in receptor binding, enzyme inhibition properties, and pharmacokinetic characteristics .
For example, research findings mentioned in source describe the synthesis of oxytocin analogs containing D-amino acids, investigating "the contribution of the peptide backbone to the action of oxytocin analogs." Such studies highlight how stereochemical modifications can be used to probe structure-activity relationships and potentially enhance therapeutic properties of peptide-based compounds.
Research Applications and Findings
Comparative Studies with L-Glutamine Derivatives
Research has compared the properties and reactivity of Boc-D-Gln-ONp with its L-enantiomer (Boc-Gln-ONp). Studies documented in source examined "Acylation of glycine-resin ester by Cbz-Arg-X-ONp picrates" showing different coupling efficiencies for L-Gln versus D-Gln derivatives. The calculated percent coupling values were 73% for L-Gln and 67% for D-Gln based on Gly ratios, while using a different calculation method based on Arg content resulted in values of 81% and 91% respectively .
These comparative studies reveal how stereochemistry can influence reaction efficiency in peptide synthesis, providing valuable insights for researchers selecting appropriate building blocks for specific applications. Understanding these differences is crucial for optimizing synthesis protocols and achieving desired stereochemical outcomes in target peptides.
Enzymatic Resistance Studies
One of the most significant advantages of D-amino acid incorporation is the resulting peptides' resistance to enzymatic degradation. Research cited in source investigated the susceptibility of peptides containing D-amino acids to enzymatic cleavage. The study compared "All-L-peptide" and "All-D-peptide" variants, revealing differential degradation patterns when exposed to enzymes like trypsin.
These findings highlight a key application of Boc-D-Gln-ONp and similar D-amino acid derivatives in creating peptides with enhanced stability for pharmaceutical and biological applications. The stereochemical modification provides a strategy for extending peptide half-life in biological systems without necessarily compromising functional activity.
Comparative Analysis with Related Compounds
Structural Analogs
Boc-D-Gln-ONp belongs to a family of protected and activated amino acid derivatives used in peptide synthesis. Table 3 compares it with structurally related compounds to highlight its unique properties and applications.
Table 3: Comparison of Boc-D-Gln-ONp with Related Compounds
Compound | CAS Number | Configuration | Protecting Group | Activation Group | Key Difference |
---|---|---|---|---|---|
Boc-D-Gln-ONp | 74086-23-0 | D | Boc | p-nitrophenyl ester | Reference compound |
Boc-Gln-ONp | 15387-45-8 | L | Boc | p-nitrophenyl ester | L-configuration |
Boc-D-Gln(Xan)-OH | 99092-88-3 | D | Boc | None | Xanthyl side chain protection |
Fmoc-D-Gln | 112898-00-7 | D | Fmoc | None | Different N-protection |
Fmoc-D-Gln(Trt) | 200623-62-7 | D | Fmoc | None | Trityl side chain protection |
This comparison illustrates how variations in amino acid configuration, protecting groups, and activation strategies create a spectrum of reagents suited for different peptide synthesis approaches and requirements.
Functional Comparisons
Different protecting and activating groups confer distinct properties to glutamine derivatives. For instance, source notes that "Boc-D-Gln(Xan)-OH is unique due to the presence of the xanthyl ester, which provides additional stability and protection compared to other protecting groups like 4-nitrophenyl ester." This highlights how protecting group selection influences stability and reactivity profiles.
While Boc-D-Gln-ONp offers an activated carboxyl group for direct coupling, alternatives like Boc-D-Gln(Xan)-OH provide side chain protection with a free carboxyl group that requires activation prior to coupling. These functional differences make each derivative suitable for specific synthesis scenarios based on the target peptide's complexity and the chosen synthesis strategy.
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